(5S,6S)-3-chloro-6-(methylaminomethyl)-5,6-dihydrobenzo[b][1]benzoxepine-5-carboxylic acid;hydrochloride
Description
“(5S,6S)-3-chloro-6-(methylaminomethyl)-5,6-dihydrobenzo[b][1]benzoxepine-5-carboxylic acid; hydrochloride” is a structurally complex small molecule characterized by a benzoxepine backbone fused with a benzo ring system. The compound features stereospecific (5S,6S) configurations, a methylaminomethyl substituent at position 6, and a chlorine atom at position 2. Its carboxylic acid group is protonated as a hydrochloride salt, enhancing solubility and stability for pharmacological applications.
Properties
IUPAC Name |
(5S,6S)-3-chloro-6-(methylaminomethyl)-5,6-dihydrobenzo[b][1]benzoxepine-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3.ClH/c1-19-9-13-11-4-2-3-5-14(11)22-15-7-6-10(18)8-12(15)16(13)17(20)21;/h2-8,13,16,19H,9H2,1H3,(H,20,21);1H/t13-,16-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLFSKYRAFFCAF-OALZAMAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C(C2=C(C=CC(=C2)Cl)OC3=CC=CC=C13)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1[C@@H](C2=C(C=CC(=C2)Cl)OC3=CC=CC=C13)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912356-00-4 | |
| Record name | Dibenz[b,f]oxepin-10-carboxylic acid, 8-chloro-10,11-dihydro-11-[(methylamino)methyl]-, hydrochloride (1:1), (10R,11R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912356-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6S)-3-chloro-6-(methylaminomethyl)-5,6-dihydrobenzobbenzoxepine-5-carboxylic acid;hydrochloride typically involves multiple steps, including the formation of the benzoxepine ring, chlorination, and the introduction of the methylaminomethyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5S,6S)-3-chloro-6-(methylaminomethyl)-5,6-dihydrobenzobbenzoxepine-5-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituent, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(5S,6S)-3-chloro-6-(methylaminomethyl)-5,6-dihydrobenzobbenzoxepine-5-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5S,6S)-3-chloro-6-(methylaminomethyl)-5,6-dihydrobenzobbenzoxepine-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Bioactivity Comparison
| Compound Name | Core Structure | Substituents | CAS Number | Bioactivity Clustering (NCI-60)* |
|---|---|---|---|---|
| Target Compound | Benzoxepine | 3-Cl, 6-(methylaminomethyl) | Not Provided | Likely CNS modulation |
| 5-Hydroxytetracycline hydrochloride | Tetracycline | Multiple hydroxyl, dimethylamino | 2058-46-0 | Antibacterial, protein synthesis |
| Cyprodinil | Pyrimidine | Cyclopropyl, phenyl | 121552-61-2 | Fungicidal |
| (5R)-N6-[(5S)-5-amino... trihydrochloride | Lysine derivative | Hydroxy, carboxypentyl | 869184-37-2 | Collagen biosynthesis |
*Bioactivity clustering based on hierarchical analysis of NCI-60 datasets, where structural similarity correlates with shared modes of action .
Pharmacokinetic and Toxicological Insights
- Lipophilicity : The chlorine atom and aromatic system likely increase logP compared to polar derivatives like zygocaperoside (isolated from Zygophyllum fabago), which lacks halogenation .
Protein Target Interactions
Data mining of PubChem bioassays indicates that benzoxepine derivatives often target GABA receptors or serotonin transporters. The methylaminomethyl group may mimic endogenous amines (e.g., dopamine), enabling competitive inhibition or modulation . In contrast, tetracycline derivatives primarily bind ribosomal subunits, highlighting divergent mechanisms despite shared structural complexity .
Research Findings and Data Gaps
- Bioactivity Prediction: Hierarchical clustering of NCI-60 data reveals that compounds with halogenated aromatic systems cluster separately from non-halogenated analogues, supporting the hypothesis that the target compound’s chlorine atom defines unique interactions .
- Synthetic Challenges: Corrections in chemical nomenclature (e.g., ) underscore the difficulty in accurately representing stereochemistry and substituent positions, complicating comparative studies .
Biological Activity
(5S,6S)-3-chloro-6-(methylaminomethyl)-5,6-dihydrobenzo[b]benzoxepine-5-carboxylic acid;hydrochloride is a complex organic compound with potential applications in medicinal chemistry and biological research. This compound features a unique benzoxepine ring system and has been investigated for its biological activity, particularly in relation to its interaction with various molecular targets.
Chemical Structure and Properties
The compound can be described by the following structural formula:
| Property | Value |
|---|---|
| Molecular Weight | 354.2 g/mol |
| CAS Number | 912356-00-4 |
| InChI | InChI=1S/C17H16ClNO3.ClH/c1-19-9-13... |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. It is hypothesized that the compound may modulate the activity of certain signaling pathways, although detailed mechanistic studies are still required to fully elucidate these interactions.
In Vitro Studies
Research has indicated that (5S,6S)-3-chloro-6-(methylaminomethyl)-5,6-dihydrobenzo[b]benzoxepine-5-carboxylic acid;hydrochloride exhibits notable activity against various biological targets. For instance:
- Inhibition of Squalene Synthase (SQS) : The compound has been evaluated for its ability to inhibit SQS, a key enzyme in cholesterol biosynthesis. Analogues of this compound demonstrated varying degrees of inhibitory activity, suggesting structure-activity relationships that could inform further development .
Case Studies
- Antitumor Activity : In a study focused on novel benzoxadiazole derivatives, compounds structurally related to (5S,6S)-3-chloro-6-(methylaminomethyl)-5,6-dihydrobenzo[b]benzoxepine were shown to exhibit significant antitumor effects in preclinical models. These findings suggest that similar scaffolds may hold promise for cancer therapy .
- Immunomodulatory Effects : Preliminary studies indicate that derivatives of this compound may influence immune responses by modulating PD-L1 interactions, which are critical in tumor immune evasion. Such interactions could position these compounds as potential candidates in immunotherapy .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Enzyme Inhibition | Effective against Squalene Synthase |
| Antitumor Effects | Significant activity in preclinical models |
| Immunomodulation | Potential modulation of PD-L1 |
Q & A
Q. What are the recommended synthetic routes for (5S,6S)-3-chloro-6-(methylaminomethyl)-5,6-dihydrobenzo[b][1]benzoxepine-5-carboxylic acid hydrochloride, and how do reaction conditions influence stereochemical outcomes?
Answer:
- Key Steps :
- Core Benzoxepine Formation : Use palladium-catalyzed cross-coupling or Friedel-Crafts alkylation to construct the benzoxepine scaffold. Ensure regioselectivity via directing groups (e.g., chloro substituents) .
- Chiral Center Control : Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) to establish the (5S,6S) configuration. For example, Sharpless epoxidation or Evans aldol reaction analogs can enforce stereochemistry .
- Methylaminomethyl Introduction : Use reductive amination (NaBH3CN or H2/Pd) with formaldehyde and methylamine, optimizing pH (7–8) to minimize side reactions .
- Conditional Factors :
- Solvent polarity (e.g., THF vs. DCM) affects reaction rates and stereoselectivity.
- Temperature (e.g., −78°C for cryogenic control vs. room temperature) impacts kinetic vs. thermodynamic product ratios.
- Catalysts (e.g., BINAP ligands for Pd) enhance enantiomeric excess (ee) .
Q. How should researchers characterize the purity and stereochemical integrity of this compound?
Answer:
- Analytical Methods :
- HPLC-MS : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers. Monitor purity via UV/Vis (λ = 254 nm) and confirm molecular weight via ESI+ (expected [M+H]+ = ~380–400 g/mol) .
- NMR : Confirm stereochemistry via NOESY (nuclear Overhauser effect) to detect spatial proximity of protons (e.g., H5 and H6 in the benzoxepine ring). Compare coupling constants (J values) in 1H NMR with computational models .
- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with heavy atoms (e.g., bromine derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro assays?
Answer:
- Methodological Framework :
- Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) for receptor expression levels using qPCR or Western blot .
- Buffer Conditions : Control pH (7.4), ionic strength, and serum content (e.g., FBS vs. serum-free) to minimize nonspecific binding .
- Data Normalization : Use internal controls (e.g., β-galactosidase reporters) to correct for batch-to-batch variability. Apply statistical models (e.g., ANOVA with Tukey’s post hoc) to identify outliers .
- Case Study : If IC50 values vary >10-fold between assays, test solubility (via dynamic light scattering) and stability (via LC-MS at t = 0h vs. 24h) in assay media .
Q. What computational strategies are effective for predicting the environmental fate of this compound?
Answer:
- Modeling Workflow :
- Physicochemical Properties : Calculate logP (via COSMO-RS) and pKa (via Marvin Suite) to predict soil adsorption and aquatic bioavailability .
- Degradation Pathways : Simulate photolysis (TD-DFT for UV absorption) and hydrolysis (QM/MM for bond cleavage kinetics) .
- Ecotoxicology : Use QSAR models (e.g., ECOSAR) to estimate LC50 for Daphnia magna and Pimephales promelas .
- Validation : Cross-reference predictions with experimental microcosm studies (e.g., OECD 308 guideline for water-sediment systems) .
Q. How can researchers design in vivo studies to evaluate the compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationship?
Answer:
- Experimental Design :
- Dosing Regimen : Administer via IV (bolus vs. infusion) and oral routes to assess bioavailability. Use LC-MS/MS for plasma quantification (LLOQ = 1 ng/mL) .
- Tissue Distribution : Perform whole-body autoradiography in rodents after 14C-labeling. Compare brain-to-plasma ratios to assess blood-brain barrier penetration .
- PD Markers : Measure target engagement (e.g., receptor occupancy via PET imaging) and downstream biomarkers (e.g., cAMP levels for GPCR targets) .
- Data Integration : Use nonlinear mixed-effects modeling (NONMEM) to correlate exposure (AUC) with effect (Emax) .
Q. What strategies mitigate stereochemical instability during long-term storage?
Answer:
- Stabilization Protocols :
- Lyophilization : Freeze-dry in 5% trehalose (w/v) at −80°C to prevent racemization .
- Packaging : Store under argon in amber vials with PTFE-lined caps to block light and oxygen .
- Accelerated Stability Testing : Use Arrhenius modeling (40°C/75% RH for 6 months) to predict shelf life. Monitor degradation via chiral HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
